molecular formula C29H27N3O5S B2391249 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-88-1

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2391249
CAS RN: 1114827-88-1
M. Wt: 529.61
InChI Key: CMNFTMABXKVDKQ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Quinazolinone derivatives have been extensively studied for their synthesis and wide range of biological activities. These compounds have shown promise in areas such as analgesic and anti-inflammatory activities, antioxidant properties, and antimicrobial effects. For instance, studies have demonstrated the analgesic and anti-inflammatory potential of certain quinazolinone derivatives, highlighting their moderate potency compared to standard drugs like diclofenac sodium. Moreover, these compounds have displayed mild ulcerogenic potential, indicating their potential for safer therapeutic applications (Alagarsamy et al., 2011).

Antitumor and Antioxidant Properties

Research has also focused on the antitumor and antioxidant capabilities of quinazolinone derivatives. Some synthesized quinazolinone compounds have exhibited significant broad-spectrum antitumor activity, with certain derivatives being more potent than the control 5-FU, a commonly used chemotherapy drug. These findings suggest the potential of quinazolinone derivatives in cancer treatment, providing a basis for further research and development (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Effects

The antimicrobial evaluation of quinazolinone peptide derivatives has shown that these compounds exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria. This antimicrobial activity positions quinazolinone derivatives as promising candidates for developing new therapeutic agents to combat drug-resistant microbial strains (Kapoor et al., 2017). Additionally, certain quinazolinone derivatives have been synthesized and screened for their anticonvulsant activity, revealing potential as anticonvulsant agents and underscoring the diverse therapeutic applications of this compound class (Archana et al., 2002).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-5-36-21-13-10-19(11-14-21)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)20-12-15-25(34-3)26(16-20)35-4/h6-16H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFTMABXKVDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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